molecular formula C21H30N4O.C4H4O4 B153425 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate CAS No. 129664-18-2

2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate

Cat. No. B153425
CAS RN: 129664-18-2
M. Wt: 470.6 g/mol
InChI Key: ABBJTZBIJPLIOG-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate, also known as APQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APQ belongs to the class of quinazoline derivatives and has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival, and the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways. In animal models, 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and modulating pain perception.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is its potential therapeutic applications in various fields of scientific research, including cancer research and inflammation. 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is relatively easy to synthesize and can be obtained in high purity and yield using standard laboratory techniques. However, one of the limitations of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for research on 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate. One direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its antitumor and anti-inflammatory effects. Another direction is to evaluate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials for the treatment of cancer and inflammation.

Synthesis Methods

The synthesis of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate involves the reaction of 4-allyl-1-piperazinecarboxylic acid with 2-methylpentanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 4-chloroquinazoline in the presence of a base such as triethylamine to yield 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate. The purity and yield of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate can be improved by recrystallization and purification using column chromatography.

Scientific Research Applications

2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neuropathic pain.

properties

IUPAC Name

(E)-but-2-enedioic acid;4-(2-methylpentoxy)-2-(4-prop-2-enylpiperazin-1-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O.C4H4O4/c1-4-8-17(3)16-26-20-18-9-6-7-10-19(18)22-21(23-20)25-14-12-24(11-5-2)13-15-25;5-3(6)1-2-4(7)8/h5-7,9-10,17H,2,4,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBJTZBIJPLIOG-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate

CAS RN

129664-18-2
Record name Quinazoline, 4-((2-methylpentyl)oxy)-2-(4-(2-propenyl)-1-piperazinyl)-, (E)-2-butenedioate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129664182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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